(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
Brand Name:
Vulcanchem
CAS No.:
114530-60-8
VCID:
VC0042274
InChI:
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1
SMILES:
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O
Molecular Formula:
C19H18O4
Molecular Weight:
310.349
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
CAS No.: 114530-60-8
Cat. No.: VC0042274
Molecular Formula: C19H18O4
Molecular Weight: 310.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114530-60-8 |
|---|---|
| Molecular Formula | C19H18O4 |
| Molecular Weight | 310.349 |
| IUPAC Name | (1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
| Standard InChI Key | FPFPKMXCNOQDGP-YDZRNGNQSA-N |
| SMILES | CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator